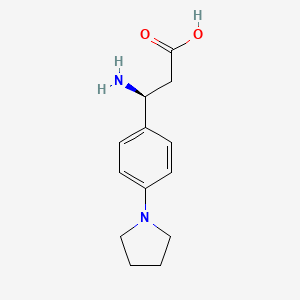

(S)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid

Description

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

(3S)-3-amino-3-(4-pyrrolidin-1-ylphenyl)propanoic acid |

InChI |

InChI=1S/C13H18N2O2/c14-12(9-13(16)17)10-3-5-11(6-4-10)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2,(H,16,17)/t12-/m0/s1 |

InChI Key |

KHNJCBTXZJYHOR-LBPRGKRZSA-N |

Isomeric SMILES |

C1CCN(C1)C2=CC=C(C=C2)[C@H](CC(=O)O)N |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis Starting from 4-(Pyrrolidin-1-yl)benzaldehyde or Related Precursors

- The synthesis often begins with 4-(pyrrolidin-1-yl)benzaldehyde or its derivatives as the aromatic precursor.

- A key step involves the formation of the chiral amino acid backbone via asymmetric Strecker-type reactions or asymmetric hydrogenation of α,β-unsaturated intermediates.

- Chiral auxiliaries or catalysts (e.g., chiral ligands in metal-catalyzed hydrogenations) are employed to induce stereoselectivity, yielding the (S)-enantiomer predominantly.

- Subsequent hydrolysis and purification steps afford the target amino acid with high enantiomeric excess.

Coupling and Functional Group Transformations

- Alternative routes involve coupling reactions where the pyrrolidinylphenyl moiety is introduced via nucleophilic substitution or amide bond formation on preformed amino acid derivatives.

- For example, N-alkylation of 3-amino-3-phenylpropanoic acid derivatives with pyrrolidine under controlled conditions can yield the desired compound.

- Protection and deprotection strategies are used to safeguard functional groups during multi-step synthesis.

- Purification is typically achieved by crystallization or chromatographic methods to isolate the pure (S)-enantiomer.

Representative Synthetic Scheme (Generalized)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of chiral intermediate | Asymmetric Strecker reaction or hydrogenation with chiral catalyst | Chiral α-amino nitrile or amino acid precursor |

| 2 | Hydrolysis | Acidic or basic hydrolysis | Conversion to amino acid |

| 3 | Introduction of pyrrolidinyl group | Nucleophilic substitution or amide coupling | Attachment of pyrrolidin-1-ylphenyl group |

| 4 | Purification | Crystallization or chromatography | Isolation of (S)-3-Amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid |

Characterization and Confirmation of Stereochemistry

- The final product is characterized by advanced spectroscopic techniques such as ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

- Optical rotation measurements and chiral HPLC are used to verify the (S) configuration and enantiomeric purity.

- Studies have shown that the choice of chiral catalyst and reaction conditions critically affects yield and stereoselectivity.

- Optimization of reaction temperature, solvent, and reagent stoichiometry has been reported to improve the enantiomeric excess and overall yield.

- Some synthetic routes have been adapted to scale-up processes for research-grade material production.

- The compound’s biological activity as a glutamate receptor modulator has driven the development of efficient and stereoselective synthetic methods to facilitate further pharmacological studies.

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Asymmetric Strecker Reaction | Uses chiral catalysts/auxiliaries for stereoselectivity | High enantiomeric purity | Requires careful control of conditions |

| Asymmetric Hydrogenation | Metal-catalyzed reduction of unsaturated precursors | Efficient and scalable | Catalyst cost and sensitivity |

| Nucleophilic Substitution | Introduction of pyrrolidinyl group post amino acid formation | Flexible functionalization | Multi-step with protection steps |

| Amide Coupling | Coupling of amino acid derivatives with pyrrolidine | Straightforward coupling | Possible racemization if not controlled |

Chemical Reactions Analysis

Amidation and Peptide Bond Formation

The carboxylic acid group undergoes activation for nucleophilic acyl substitution. Using DCC/NHS coupling (Method A in ), the compound reacts with primary/secondary amines to form stable amides.

Example reaction with benzylamine :

Key data :

| Parameter | Value | Source |

|---|---|---|

| Coupling reagent | DCC (10 mmol) | |

| Activator | NHS (10 mmol) | |

| Solvent | Dry acetonitrile | |

| Yield range | 65–95% (analogous systems) |

α-Site Functionalization

The β-amino group participates in stereoselective modifications. Inspired by , α-alkenylation via Pd-catalyzed cross-coupling could introduce alkenyl groups while preserving chirality:

Hypothetical reaction :

Key stereochemical outcomes :

-

Enantiomeric ratio (er): >95:5 (observed in analogous amino acids )

-

Diastereoselectivity: Controlled by ligand choice (e.g., Josiphos)

Cyclocondensation for Heterocycles

The amino and carboxylic acid groups enable intramolecular cyclization. For example, dehydration with POCl (as in ) forms six-membered lactams:

Proposed mechanism :

-

Activation of carboxylic acid with POCl.

-

Nucleophilic attack by the amino group, yielding a bicyclic lactam.

Challenges :

Salt Formation and pH-Dependent Solubility

The compound forms stable hydrochlorides or sodium salts. Buffering at physiological pH (7.4) enhances water solubility, critical for biological applications.

Ionization behavior :

-

pKa (COOH): ~2.5 (estimated from β-amino acids)

-

pKa (NH): ~9.8

Stability Under Reactive Conditions

Thermal degradation :

Scientific Research Applications

Medicinal Chemistry

(S)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid has been investigated for its role in drug development, particularly in the context of neurological disorders. Its structural similarity to known neurotransmitters allows it to interact with various receptors in the brain.

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating conditions like Alzheimer’s disease and Parkinson’s disease. Studies have shown that it can modulate glutamate receptors, which are critical in neurodegenerative processes .

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis due to its beta-amino acid nature. Beta-amino acids are known to enhance the stability and bioactivity of peptides.

- Enhanced Stability : Incorporating (S)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid into peptide sequences can improve their resistance to enzymatic degradation. This characteristic is particularly beneficial for developing therapeutic peptides that require prolonged activity in biological systems .

Neuropharmacology

In neuropharmacological studies, this compound has been evaluated for its potential effects on synaptic transmission and plasticity.

- Modulation of Synaptic Activity : Experimental findings suggest that (S)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid can influence synaptic strength and contribute to learning and memory processes by modulating excitatory neurotransmission .

Potential Therapeutic Uses

The compound's unique properties suggest several therapeutic applications:

- Antidepressant Activity : Preliminary studies indicate that (S)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid may possess antidepressant-like effects through its action on serotonin receptors .

- Anxiolytic Effects : Its interaction with GABAergic systems suggests potential use as an anxiolytic agent, providing a new avenue for anxiety disorder treatments .

Case Study 1: Neuroprotective Mechanisms

A study published in the Journal of Neurochemistry examined the neuroprotective effects of (S)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid on neuronal cell lines exposed to oxidative stress. The results demonstrated a significant reduction in cell death and oxidative markers, highlighting its potential as a therapeutic agent against neurodegeneration .

Case Study 2: Peptide Therapeutics

In a study focusing on peptide synthesis, researchers incorporated (S)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid into a peptide designed to target cancer cells. The modified peptide exhibited enhanced binding affinity and stability compared to its non-beta-amino acid counterparts, suggesting improved efficacy in targeted therapies .

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Aromatic vs.

- Electron-Donating vs. Withdrawing Groups : The tert-butoxy group in is electron-donating, enhancing steric bulk but reducing reactivity. In contrast, fluorophenyl derivatives () exhibit electron-withdrawing effects, improving metabolic stability.

- Biological Implications : Catechol-containing analogs (e.g., L-DOPA in ) show neurological activity, suggesting that the target compound’s pyrrolidine group could modulate similar pathways but with improved blood-brain barrier penetration.

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity :

Stereochemical Impact :

- The (S)-configuration is critical for enantioselective interactions, as seen in LAT1 inhibitors (). Racemic mixtures (e.g., RS-3-amino-3-phenylpropanoic acid) often show reduced potency.

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

(S)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid, also known by its CAS number 773119-89-4, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, as well as its structural characteristics and synthesis.

Antibacterial Activity

Research indicates that pyrrolidine derivatives, including (S)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid, exhibit significant antibacterial properties. In vitro studies have shown that various pyrrolidine compounds can inhibit the growth of several bacterial strains. For instance:

- Staphylococcus aureus : MIC values around 75 µg/mL.

- Escherichia coli : MIC values <125 µg/mL.

- Pseudomonas aeruginosa : MIC values around 150 µg/mL .

A comparative analysis of related compounds revealed that the presence of halogen substituents enhances antibacterial activity, suggesting a structure-activity relationship in these derivatives .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Enterococcus faecalis | 125 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | 150 |

Antifungal Activity

In addition to antibacterial effects, pyrrolidine derivatives have shown antifungal activity. While specific data on (S)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid's antifungal properties is limited, related studies indicate that compounds with similar structures can effectively inhibit fungal growth .

The exact mechanism by which (S)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with bacterial cell membranes or inhibit key metabolic pathways, leading to cell death or growth inhibition.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrrolidine derivatives:

- Synthesis and Evaluation : A study synthesized various pyrrolidine derivatives and evaluated their biological activities. The findings indicated that modifications in the structure significantly influenced their antibacterial efficacy .

- Molecular Docking Studies : Computational approaches have been employed to predict the binding affinity of (S)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid to bacterial enzymes. These studies suggest potential interactions with targets involved in cell wall synthesis .

Q & A

Q. Basic

- RP-HPLC : Validates purity (>98%) and monitors reaction progress .

- HRMS : Confirms molecular weight (e.g., [M+H]+ = 261.1) and isotopic patterns .

- 1H/13C NMR : Assigns stereochemistry and verifies substituent positions (e.g., pyrrolidine protons at δ 2.5–3.0 ppm) .

How can contradictory solubility data from predictive models be resolved?

Advanced

Discrepancies between models like ESOL (410 mg/mL) and SILICOS-IT (9.29 mg/mL) require experimental validation:

- Shake-flask method : Measure solubility in PBS (pH 7.4) or simulated gastric fluid.

- pH-solubility profiling : Adjust pH to mimic physiological conditions and assess ionization effects .

- Thermodynamic solubility : Use differential scanning calorimetry (DSC) to determine crystalline vs. amorphous phase stability .

What structural modifications enhance target binding in SAR studies?

Q. Advanced

- Pyrrolidine substitution : The pyrrolidin-1-yl group improves hydrophobic interactions with protein pockets (e.g., eIF4E/eIF4G inhibition in cancer targets) .

- Amino acid backbone : Introducing bulky substituents (e.g., trifluoromethyl) on the phenyl ring reduces off-target kinase activity .

- Isosteric replacements : Replace the carboxylic acid with bioisosteres like tetrazoles to enhance metabolic stability .

How are biological activities evaluated in enzyme inhibition assays?

Q. Basic

- Fluorescence polarization (FP) : Measures displacement of fluorescent probes from eIF4E/eIF4G complexes (IC50 < 10 µM for potent inhibitors) .

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) to validate target engagement .

- Cell-based assays : Use luciferase reporters to monitor cap-dependent translation inhibition in cancer cell lines .

What strategies mitigate off-target effects in kinase profiling?

Q. Advanced

- Selectivity screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding.

- Cocrystallization studies : Resolve X-ray structures of compound-target complexes to guide rational design (e.g., modifying pyrrolidine conformation) .

- Proteome-wide profiling : Use thermal shift assays (TSA) to identify unintended protein interactions .

How to address stability issues in aqueous formulations?

Q. Advanced

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf-life.

- pH optimization : Stabilize the zwitterionic form by buffering near the isoelectric point (pI ≈ 5.8) .

- Degradation studies : Use accelerated stability testing (40°C/75% RH) to identify hydrolysis-prone sites (e.g., ester linkages) .

What in vitro models are suitable for toxicity screening?

Q. Basic

- HepG2 cells : Assess metabolic toxicity via ATP depletion or CYP450 inhibition .

- hERG assay : Evaluate cardiotoxicity risk using patch-clamp electrophysiology .

- Caco-2 permeability : Predict intestinal absorption for oral bioavailability .

How to resolve conflicting data in cell viability assays?

Q. Advanced

- Dose-response normalization : Use Hill slope analysis to distinguish cytotoxic vs. cytostatic effects.

- Redox interference testing : Add antioxidants (e.g., ascorbic acid) to rule out false positives from ROS generation .

- Orthogonal assays : Combine MTT, resazurin, and clonogenic survival to confirm activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.